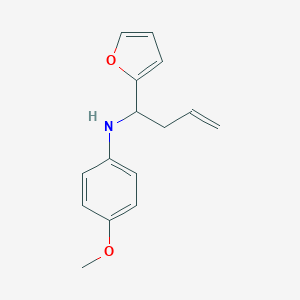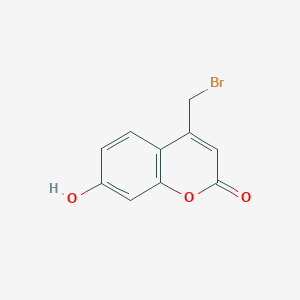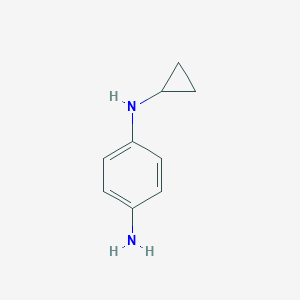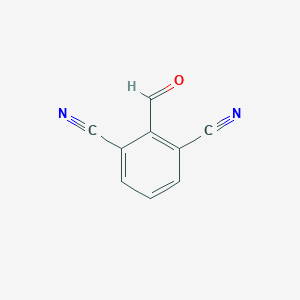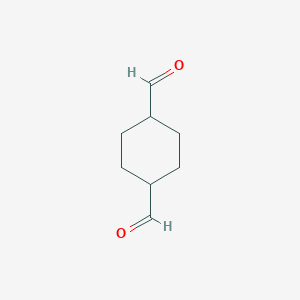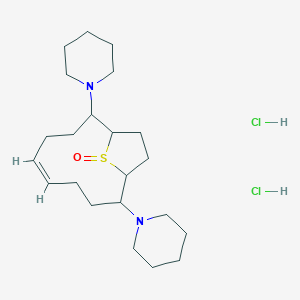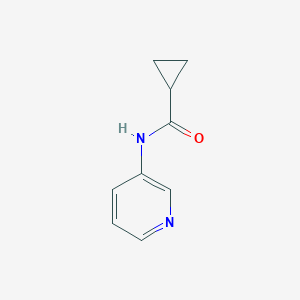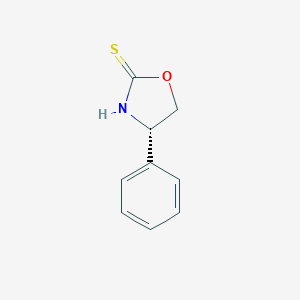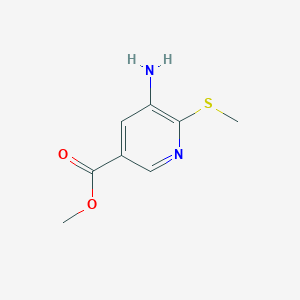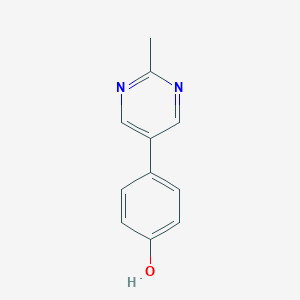
4-(2-Methylpyrimidin-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpyrimidin-5-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the chemical name 'MP5P' and has a molecular formula of C11H10N2O.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylpyrimidin-5-yl)phenol involves its ability to interact with ROS and undergo a chemical reaction that results in the formation of a fluorescent product. This reaction is highly specific and can be used to detect even low levels of ROS in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its ability to detect ROS in cells. This compound has been shown to be highly effective in detecting ROS in a variety of cell types and has potential applications in the diagnosis and treatment of diseases that involve ROS-mediated damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Methylpyrimidin-5-yl)phenol in lab experiments include its high specificity for ROS detection, its ability to detect even low levels of ROS, and its ease of use. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent compounds.
Direcciones Futuras
There are numerous future directions for research involving 4-(2-Methylpyrimidin-5-yl)phenol. These include the development of new and more efficient synthesis methods, the exploration of its potential applications in the diagnosis and treatment of ROS-mediated diseases, and the development of new probes for the detection of other reactive species in cells.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its ability to detect ROS in cells makes it a valuable tool for the diagnosis and treatment of diseases that involve ROS-mediated damage. Further research is needed to fully explore its potential and to develop new and more efficient methods for its synthesis and use.
Métodos De Síntesis
The synthesis of 4-(2-Methylpyrimidin-5-yl)phenol can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitropyrimidine with phenol in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-(2-Methylpyrimidin-5-yl)phenol in scientific research are vast. This compound has been studied extensively for its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various biological processes and are implicated in the pathogenesis of numerous diseases.
Propiedades
Número CAS |
193885-92-6 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-(2-methylpyrimidin-5-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-12-6-10(7-13-8)9-2-4-11(14)5-3-9/h2-7,14H,1H3 |
Clave InChI |
ZLXLJYPAHLTLAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
SMILES canónico |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
Sinónimos |
Phenol, 4-(2-methyl-5-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



